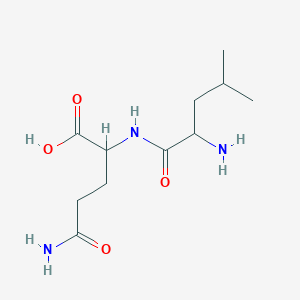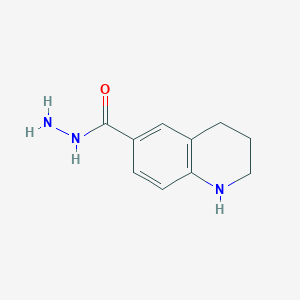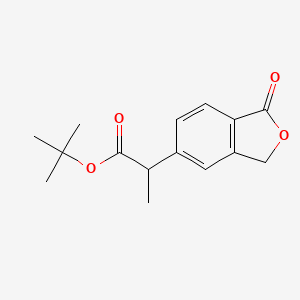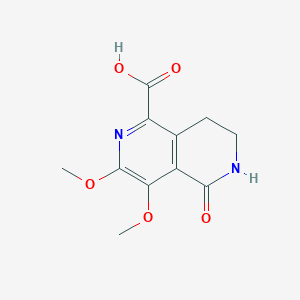
Leucylglutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucylglutamine is a dipeptide composed of the amino acids leucine and glutamine. It is an organic compound belonging to the class of dipeptides, which are formed by the linkage of two alpha-amino acids through a peptide bond
準備方法
Synthetic Routes and Reaction Conditions
Leucylglutamine can be synthesized through peptide coupling reactions. One common method involves the use of amino acid derivatives, such as N-protected leucine and glutamine, which are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using amino acid ester acyltransferases. For example, L-alanine methyl ester hydrochloride and L-glutamine can be used as substrates in the presence of α-amino acid ester acyltransferase. The reaction is carried out at a pH of 7.0-9.0 and a temperature of 20-40°C .
化学反応の分析
Types of Reactions
Leucylglutamine undergoes various chemical reactions, including hydrolysis, deamidation, and peptide bond formation. Hydrolysis of this compound can be catalyzed by proteolytic enzymes, resulting in the cleavage of the peptide bond and the release of leucine and glutamine .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.
Deamidation: Chemical deamidation using acid or alkali treatment, or enzymatic deamidation using glutaminases.
Major Products Formed
Hydrolysis: Leucine and glutamine.
Deamidation: Ammonia and glutamate.
科学的研究の応用
Leucylglutamine has several scientific research applications:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Investigated for its potential role in enhancing immune function and promoting muscle recovery.
Nutrition: Studied for its potential benefits in sports nutrition and as a dietary supplement.
Industry: Utilized in the food industry to enhance flavor and improve the functional properties of proteins.
作用機序
Leucylglutamine exerts its effects through various mechanisms:
Metabolism: This compound is hydrolyzed to leucine and glutamine, which are then utilized in metabolic pathways.
Immune Function: Glutamine, a component of this compound, plays a crucial role in maintaining the integrity of the gastrointestinal tract and supporting immune cell function.
Muscle Recovery: Leucine, another component, is known to stimulate muscle protein synthesis and promote recovery after exercise.
類似化合物との比較
Leucylglutamine can be compared with other dipeptides such as alanylglutamine and glycylglutamine:
Alanylglutamine: Similar to this compound, alanylglutamine is used in medical nutrition and sports supplements.
Glycylglutamine: Another dipeptide with applications in biochemistry and nutrition.
This compound stands out due to its unique combination of leucine and glutamine, which provides both muscle recovery benefits and immune support .
特性
分子式 |
C11H21N3O4 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18) |
InChIキー |
JYOAXOMPIXKMKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)



![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)




